3-Benzyl-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-methylpyrrolidine-2,5-dione is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 3-Benzyl-1-methylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-Benzyl-1-methylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.
Scientific Research Applications
3-Benzyl-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Benzyl-1-methylpyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
1-Benzylpyrrolidine-2,5-dione: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have different substituents, affecting their chemical properties and biological activities.
1-Benzyl-3-hydroxypyrrolidine-2,5-dione: The presence of a hydroxyl group introduces additional hydrogen bonding capabilities, altering its interactions and applications.
Properties
CAS No. |
105909-88-4 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-benzyl-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO2/c1-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
TXIGOPRORHLHRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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